
Levomedetomidine hydrochloride
Beschreibung
Contextualization within Medetomidine Enantiomers Research
Medetomidine exists as a racemic mixture, meaning it is composed of equal parts of two enantiomers: dexmedetomidine and levomedetomidine. magonlinelibrary.comwikipedia.orgbohrium.com Enantiomers are stereoisomers that are non-superimposable mirror images of each other. helsinki.fi In the case of medetomidine, dexmedetomidine is the pharmacologically active component, responsible for the sedative and analgesic effects attributed to the racemic mixture. magonlinelibrary.comnih.govbohrium.com These effects are primarily mediated through its action as a potent and selective agonist of alpha-2 adrenergic receptors. helsinki.finih.gov
Significance of Chiral Resolution in Pharmaceutical Research
The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is of paramount importance in pharmaceutical research. nih.gov Enantiomers, despite having the same chemical formula, can exhibit significant differences in their pharmacological and toxicological profiles within a biological system. helsinki.fi One enantiomer may be responsible for the desired therapeutic effects, while the other may be inactive, less active, or even contribute to undesirable side effects. nih.gov
Rationale for Investigating the Levorotatory Enantiomer, Levomedetomidine Hydrochloride
The primary rationale for investigating this compound is to fully characterize the pharmacological and pharmacokinetic properties of medetomidine. Understanding the actions of the "inactive" enantiomer is crucial for several reasons. Firstly, it helps to elucidate any potential interactions with its active counterpart, dexmedetomidine. As research has shown, levomedetomidine can modulate the effects of dexmedetomidine. nih.gov
Finally, levomedetomidine serves as a valuable research tool. It can be used as a control in studies investigating the specific effects of dexmedetomidine, helping to isolate the actions mediated by the alpha-2 adrenoceptor. helsinki.fi The comparative study of both enantiomers contributes to a deeper understanding of stereospecific interactions at the receptor level and the influence of chirality on drug metabolism and disposition. journaljammr.com
Interactive Data Tables
Below are interactive tables summarizing key research findings and properties of the compounds discussed.
Eigenschaften
IUPAC Name |
5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNGEIHDPSLNMU-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@@H](C)C2=CN=CN2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190000-46-5 | |
Record name | Levomedetomidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190000465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LEVOMEDETOMIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ME8LX4A7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Chemistry and Process Development for Levomedetomidine Hydrochloride
Synthetic Routes and Methodologies
The synthesis of levomedetomidine hydrochloride begins with the construction of the racemic medetomidine base, which is chemically known as 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole. google.comresearchgate.net This process is followed by chiral resolution to isolate the levomedetomidine enantiomer, which is then converted to its hydrochloride salt.
Formation of the Imidazole Ring Structure
The construction of the imidazole ring is a key phase in the synthesis. One common approach involves building the imidazole ring from acyclic precursors. A multi-step synthesis can start from the commercially accessible 2,3-dimethylbenzoic acid. google.comwipo.int This method is considered more commercially feasible and environmentally favorable than routes that begin with expensive, pre-formed 4-substituted imidazole derivatives. google.com
The process can involve several key transformations:
Ketone Formation: An initial step is often the conversion of a derivative of 2,3-dimethylbenzene into a suitable ketone intermediate, such as 2,3-dimethylacetophenone. quinoline-thiophene.com
Imine and Cyclization: The ketone can then be reacted with amination reagents to form an imine, which subsequently undergoes a cyclization reaction to form the imidazole ring. quinoline-thiophene.com
Regardless of the specific pathway, the goal is the efficient assembly of the 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole structure, which serves as the racemic precursor to levomedetomidine.
Chiral Resolution Strategies for Enantiomeric Purity
Since levomedetomidine is the (R)-enantiomer, and its counterpart, dexmedetomidine, is the (S)-enantiomer, a critical step is the separation of these two from the racemic mixture. chemmethod.com This separation, known as chiral resolution, is paramount for isolating the desired active compound. Two primary strategies are employed: chromatographic separation and diastereomeric salt formation.
Chromatographic methods utilize chiral stationary phases (CSPs) to physically separate the enantiomers. High-performance liquid chromatography (HPLC) is a powerful analytical and preparative technique for this purpose.
Research has shown that polysaccharide-based chiral columns are highly effective. For instance, a cellulose tris(4-methylbenzoate) based chiral column can achieve excellent separation of medetomidine enantiomers. unibo.itnih.gov Similarly, a Chiralcel OJ-3R column, which is also a polysaccharide cellulose-based column, has demonstrated high potential for successful chiral resolution. nih.govresearchgate.netresearchgate.net The choice of mobile phase is also critical; a mixture of an aqueous buffer like ammonium hydrogen carbonate and an organic solvent like acetonitrile is often used to achieve baseline separation. mdpi.com
Parameter | Value | Reference |
Technique | Chiral HPLC-MS/MS | unibo.itnih.govnih.gov |
Column Type | Polysaccharide-based (e.g., cellulose tris(4-methylbenzoate), Chiralcel OJ-3R) | unibo.itnih.govresearchgate.net |
Mobile Phase Example | 10 mM aqueous ammonium bicarbonate / acetonitrile (70:30 v/v) | mdpi.com |
Detection | Mass Spectrometry (MS) | unibo.itnih.gov |
Achieved Purity | High enantiomeric purity suitable for analysis | nih.govresearchgate.net |
This table summarizes typical parameters for the chromatographic separation of medetomidine enantiomers.
A classical and scalable method for chiral resolution is the formation of diastereomeric salts. This process involves reacting the racemic medetomidine base with a single enantiomer of a chiral acid. This reaction creates two different diastereomeric salts, which have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.
A widely used resolving agent is tartaric acid. nih.gov Specifically, L-(+)-tartaric acid can be used to selectively precipitate the salt of one enantiomer while the other remains in solution. googleapis.comgoogle.com The first published method for resolving medetomidine involved multiple recrystallizations with (+)-tartaric acid. nih.govacs.org Other chiral acids, such as (-)-malic acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid, have also been reported for this purpose. googleapis.comgoogle.com
A more efficient variation of this technique is "selective salification." In this approach, a sub-stoichiometric amount of the chiral acid (e.g., half a mole of acid per mole of racemic base) is used. google.comgoogle.com This leads to the selective crystallization of the desired diastereomeric salt, leaving the unwanted enantiomer as a free base in the solution, which can improve the efficiency and yield of the resolution. google.comgoogle.comjustia.com For example, using this method with a chiral carboxylic acid can yield (S)-Medetomidine with an enantiomeric purity of 99.9% after neutralization. google.com
Resolving Agent | Key Feature | Reference |
L-(+)-Tartaric Acid | Forms diastereomeric salts with different solubilities. | nih.govgoogleapis.comgoogle.com |
D-(-)-Tartaric Acid | Used in a sequential process to isolate the desired enantiomer. | google.com |
(-)-Malic Acid | Alternative chiral resolving agent. | googleapis.comgoogle.com |
Dibenzoyl Tartaric Acid | Another effective resolving agent for medetomidine. | google.com |
Chiral Carboxylic Acids | Can be used for selective salification to improve efficiency. | google.comgoogle.com |
This table lists common chiral resolving agents used for the diastereomeric salt formation of medetomidine.
Chromatographic Separation Techniques
Hydrochloride Salt Formation Processes
After the pure levomedetomidine free base is isolated, it is converted into its hydrochloride salt to improve its stability and handling properties. This is a standard acid-base reaction. The process typically involves dissolving the levomedetomidine base in a suitable organic solvent and then treating it with hydrochloric acid (HCl). The HCl can be in the form of a gas or a solution (e.g., HCl in isopropanol or ethanol). The this compound salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration, washed, and dried. Theoretical studies have investigated the crystal structures of medetomidine salts, including the hydrochloride, to understand their stability. chemmethod.com
Optimization of Synthetic Pathways
Another innovative optimization approach involves resolving a precursor molecule earlier in the synthetic chain. For example, instead of resolving medetomidine itself, a precursor like 2-(2,3-dimethylphenyl)propionic acid can be resolved. acs.org The desired enantiomer of the acid is then carried forward through the remaining synthesis steps to produce the final enantiomerically pure product. acs.org This can be more efficient and can significantly reduce the amount of chiral waste compared to the classical resolution of the final racemic product. acs.org These optimized processes are crucial for making the production of this compound more economically viable and sustainable on an industrial scale.
Yield Improvement Studies
A Russian patent describes an improved method for producing medetomidine that simplifies the process and increases the yield. google.com This method involves the alkylation of N-trimethylsilylimidazole with 1-chloro-1-(2,6-dimethylphenyl)ethane in the presence of a Lewis acid like titanium tetrachloride. google.com While a previous attempt using this method resulted in a low yield of 33%, the improved process claims a yield of 82% based on the starting α,2,3-trimethylbenzyl chloride. google.com
A process described in a patent application focuses on building the imidazole ring during the synthesis, starting from commercially affordable 2,3-dimethylbenzoic acid. google.comgoogle.com This multi-step process reports varying yields for its intermediate steps, for instance, 90% for the formation of l-(2,3-dimethylphenyl)-2-nitroethanone and 60% for 3-(benzylamino)-l-(2, 3-dimethylphenyl)-2-nitro-prop-2- en-l-one. google.com
The following table summarizes yields reported in various synthetic approaches for medetomidine and its intermediates, which are relevant to the production of levomedetomidine.
Synthetic Step/Method | Reported Yield | Reference |
Initial multi-step synthesis of medetomidine hydrochloride | 17% (overall) | nih.gov |
Grignard reaction of 2,3-dimethylbenzaldehyde with methylmagnesium iodide | 90-95% | researchgate.net |
Two-step synthesis of medetomidine (final step) | 99% | iau.ir |
Improved alkylation of N-trimethylsilylimidazole | 82% | google.com |
Formation of l-(2,3-dimethylphenyl)-2-nitroethanone from 2,3-dimethylbenzoic acid derivative | 90% | google.com |
Formation of 3-(benzylamino)-l-(2, 3-dimethylphenyl)-2-nitro-prop-2- en-l-one | 60% | google.com |
Green Chemistry Considerations in Levomedetomidine Synthesis
The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce environmental impact and improve safety. In the context of levomedetomidine synthesis, this involves minimizing the use of hazardous reagents, reducing waste, and improving atom economy.
One of the earlier synthetic routes for medetomidine utilized toxic reagents. nih.gov Modern approaches aim to replace these with more environmentally benign alternatives. For instance, a process starting from the more accessible 2,3-dimethylbenzoic acid and building the imidazole ring during the synthesis is presented as an environmentally favorable and commercially feasible method. google.comgoogle.com This approach avoids the use of expensive and potentially hazardous 4-substituted imidazole derivatives as starting materials. google.comgoogle.com
The use of catalytic methods, such as asymmetric hydrogenation, is a key green chemistry strategy. epo.orggoogle.com These methods often require only small amounts of a catalyst to produce large quantities of the desired product, reducing waste and improving efficiency. The asymmetric hydrogenation of a methylene derivative to produce dexmedetomidine with high enantiomeric excess is a prime example of this, which can be adapted for levomedetomidine. epo.orggoogle.com
The table below highlights some green chemistry considerations in the synthesis of medetomidine analogues.
Green Chemistry Aspect | Implication in Levomedetomidine Synthesis | Reference |
Use of Safer Starting Materials | A synthetic route starting from 2,3-dimethylbenzoic acid is considered more environmentally favorable than using expensive 4-substituted imidazoles. | google.comgoogle.com |
Catalytic Methods | Asymmetric hydrogenation using a chiral catalyst provides a highly selective and efficient route to the desired enantiomer, minimizing waste. | epo.orggoogle.com |
Recycling of Undesired Enantiomers | The unwanted enantiomer from a resolution process can be racemized and reused, improving atom economy. | acs.org |
Avoidance of Toxic Reagents | Newer synthetic routes are designed to avoid the use of toxic or dangerous reagents employed in earlier methods. | nih.gov |
Scalability Assessments for Research Production
The scalability of a synthetic process is a critical factor for its viability in research and potential commercial production. For this compound, scalability assessments focus on the transition from laboratory-scale synthesis to larger-scale research production.
The initial synthesis of medetomidine was noted to have transformations with poor scalability. nih.gov Later developments have sought to address these limitations. For instance, a process involving the alkylation of N-trimethylsilylimidazole with 1-chloro-1-(2,6-dimethylphenyl)ethane in the presence of titanium tetrachloride was developed, although it required careful control of reaction conditions. google.com
A patent for the preparation of dexmedetomidine via asymmetric hydrogenation provides details on scalable reaction parameters. epo.org For example, it specifies the amount of solvent (methanol) to be used per kilogram of the starting material, suggesting that the process has been considered for larger-scale production. epo.org The patent mentions using 7.5 L to 120 L of methanol for 1 kg of the compound of formula (II). epo.org
A multi-step process starting from 2,3-dimethylbenzoic acid is described as being scalable and safe for commercial production. google.com This indicates that aspects such as reagent availability, cost, and the safety of the reaction conditions at a larger scale have been taken into account.
The table below outlines key parameters considered in the scalability assessment for the production of medetomidine analogues.
Scalability Parameter | Details from Research and Patents | Reference |
Solvent Ratios | A patented process for asymmetric hydrogenation specifies solvent volumes per kilogram of starting material (e.g., 7.5 L to 120 L of methanol per kg). | epo.org |
Process Safety | A multi-step synthesis starting from 2,3-dimethylbenzoic acid is highlighted as being safe for commercial production. | google.com |
Starting Material Cost and Availability | The use of commercially affordable starting materials like 2,3-dimethylbenzoic acid is a key consideration for economic scalability. | google.comgoogle.com |
Avoidance of Poorly Scalable Transformations | Newer synthetic routes have been developed to avoid transformations with known scalability issues that were present in earlier methods. | nih.gov |
Molecular and Receptor-level Pharmacology of Levomedetomidine Hydrochloride
Alpha-2 Adrenoceptor Agonism Studies
The primary mechanism of action for medetomidine and its enantiomers involves agonism at α2-adrenoceptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release and sympathetic tone. nih.govzoetis.com.brhelsinki.fi However, the degree and nature of this agonism differ profoundly between the two enantiomers.
The α2-adrenoceptor family is composed of three main subtypes: α2A, α2B, and α2C. nih.govzoetis.com.br These subtypes have distinct distributions in the central and peripheral nervous systems, mediating different physiological effects. nih.gov While the active enantiomer, dexmedetomidine, binds with high affinity to all α2-receptor subtypes, levomedetomidine is characterized by a significantly weaker affinity for these receptors. isvra.org
Specific binding affinity data (Ki values) for levomedetomidine across the human α2-adrenoceptor subtypes are not extensively detailed in publicly available literature, reflecting its status as the less active isomer. However, data for the parent racemate, medetomidine, indicate high affinity across the subtypes. This high affinity is predominantly attributed to the dexmedetomidine component. One study reported Ki values for medetomidine at various α2-receptor subtypes, as shown in the table below.
Interactive Table: Binding Affinity (Ki) of Racemic Medetomidine for α2-Adrenoceptor Subtypes
Receptor Subtype | Ki (nM) | Species/Cell Line Reference |
α2A | 3.89 | Human |
α2B | 7.40 | Human |
α2C | 12.30 | Human |
α2D * | 0.76 | Rat |
Note: The α2D subtype is considered a species variant (rodent) of the human α2A receptor. |
In-vitro studies consistently describe levomedetomidine as having only very weak affinity for α2-receptors compared to the potent binding of dexmedetomidine. isvra.org This stark difference in affinity is the primary reason for their distinct pharmacological activities.
Ligand binding dynamics, including the rates of association and dissociation, and subsequent receptor occupancy are critical factors that determine the pharmacological effect of a drug. Receptor occupancy refers to the fraction of a specific receptor population that is bound by a ligand at any given time. For an agonist to elicit a biological response, it must first bind to and occupy its target receptor. nih.gov
Detailed experimental studies focusing specifically on the binding kinetics and receptor occupancy of levomedetomidine hydrochloride are limited in scientific literature. This is likely due to its low affinity and efficacy, which directs research focus toward the more pharmacologically potent dexmedetomidine. In principle, due to its lower affinity (higher Ki value), a much higher concentration of levomedetomidine would be required to achieve the same level of receptor occupancy as dexmedetomidine.
Efficacy refers to the ability of a drug to activate the receptor and produce a biological response after binding. In this regard, levomedetomidine demonstrates a striking contrast to dexmedetomidine and the racemic medetomidine.
Unlike dexmedetomidine, levomedetomidine does not induce significant sedation or analgesia when administered alone. caymanchem.com Furthermore, studies in dogs have shown that high doses of levomedetomidine can actually reduce the sedative and analgesic effects of dexmedetomidine when the two are administered together. caymanchem.comresearchgate.net This suggests that levomedetomidine can act as a competitive antagonist at the α2-adrenoceptor, occupying the receptor without activating it effectively, thereby blocking the active enantiomer from binding and eliciting its effects. At very high doses, levomedetomidine has been noted to enhance the bradycardia (slowing of the heart rate) caused by dexmedetomidine. researchgate.net
Interactive Table: Comparative Efficacy Profile
Compound | Sedative/Analgesic Efficacy | Effect on Dexmedetomidine's Efficacy |
Dexmedetomidine | High | N/A |
Racemic Medetomidine | High | N/A |
Levomedetomidine | Negligible/Very Low | Antagonistic (reduces sedation/analgesia) |
Ligand Binding Dynamics and Receptor Occupancy Studies
Post-Receptor Signaling Mechanisms
The binding of an agonist to an α2-adrenoceptor initiates a series of intracellular events known as signal transduction cascades.
Alpha-2 adrenoceptors are canonically coupled to inhibitory G-proteins (Gi/o). nih.govhelsinki.fi When an agonist like dexmedetomidine binds and activates the receptor, it causes a conformational change that allows the receptor to interact with and activate the associated Gi protein. This activation sets off a downstream signaling cascade. core.ac.ukhelsinki.fi
A primary consequence of Gi protein activation is the inhibition of the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). helsinki.fi This reduction in cAMP is a key mechanism behind the physiological effects of α2-agonists.
Levomedetomidine exhibits a particularly interesting and complex behavior in this pathway. In certain experimental systems, particularly in cells with high levels of constitutive (agonist-independent) α2A-adrenoceptor activity, levomedetomidine acts as an inverse agonist. nih.govresearchgate.netnih.gov Instead of stabilizing the active conformation of the receptor, an inverse agonist preferentially binds to and stabilizes the inactive state. In these systems, this action leads to a reduction in the basal level of G-protein activation, and consequently, an increase in forskolin-stimulated cAMP production. nih.govresearchgate.net This is the opposite effect of a true agonist like dexmedetomidine.
This ability to act as a weak agonist in some test systems while behaving as an inverse agonist in others has led to levomedetomidine being classified as a "protean agonist". researchgate.netplos.org This context-dependent activity highlights the compound's complex interaction with the α2-adrenoceptor and its signaling pathways.
G-Protein Coupling and Downstream Signaling Cascades
Regulation of Intracellular Calcium Dynamics
Levomedetomidine has been observed to directly influence intracellular calcium (Ca²⁺) concentrations. In studies using human erythroleukemia (HEL) cells, which express α₂-adrenoceptors, levomedetomidine demonstrated the ability to lower intracellular Ca²⁺ levels. nih.gov This effect contrasts with α₂-agonists like dexmedetomidine, which increase Ca²⁺ concentrations in the same cell model. nih.gov This finding has led to the classification of levomedetomidine as a potential inverse agonist in some test systems; whereas an agonist increases receptor activity, an inverse agonist binds to the same receptor to induce an opposite pharmacological response. nih.govresearchgate.net
The broader mechanism for α₂-adrenoceptor (α₂-AR) activation involves coupling to G-proteins, which can modulate ion channel activity. helsinki.fi Specifically, α₂-receptor stimulation can lead to a decrease in calcium ion conductance through the direct regulation of voltage-gated calcium channels, a key process in inhibiting neurotransmitter release. zoetis.com.br
Modulation of Neurotransmitter Release, Specifically Norepinephrine
The primary mechanism of action for α₂-AR agonists is the inhibition of norepinephrine release from presynaptic nerve endings. nih.govnih.gov This occurs when the agonist binds to presynaptic α₂-autoreceptors, initiating a negative feedback loop that suppresses further norepinephrine secretion. nih.gov This reduction in central noradrenergic activity is the foundation for the sedative and analgesic effects associated with this class of drugs. nih.govnih.gov
Interactions with Other Receptor Systems
While levomedetomidine's activity is centered on adrenergic receptors, its interaction with other receptor systems has been a subject of investigation to fully characterize its specificity and potential off-target effects.
Investigation of Non-Adrenergic Receptor Binding Profiles
Levomedetomidine is the levorotary enantiomer of medetomidine. caymanchem.com Medetomidine is recognized for its high selectivity for α₂-adrenoceptors compared to α₁-adrenoceptors. helsinki.finih.gov Extensive binding studies have been conducted to determine its affinity for a range of other non-adrenergic receptors.
I1-Imidazoline Receptor Interactions
Due to its imidazole chemical structure, medetomidine (and its isomers) has been investigated for its affinity for imidazoline receptors. core.ac.uknih.gov Studies have confirmed that medetomidine binds to the I₁-imidazoline receptor, although the pharmacological significance of this binding is not yet fully established. nih.govacs.org Dexmedetomidine has a demonstrated affinity for these receptors, though it is weaker than its affinity for α₂-adrenoceptors. core.ac.uk
Imidazoline receptors are implicated in various physiological functions, including the central regulation of blood pressure. core.ac.ukunibo.it Some research suggests that the anti-arrhythmic effects of dexmedetomidine may be mediated through imidazoline receptors. zoetis.com.br Recent studies have further explored the role of the I₁-imidazoline receptor (specifically the candidate protein IRAS) in modulating the sedative effects of dexmedetomidine, indicating that this interaction may be more significant than previously understood. nih.gov
Serotonin, Muscarinic, Dopamine, and Tryptamine Receptor Affinities
Receptor binding assays have demonstrated that medetomidine exhibits high specificity for α₂-ARs with negligible affinity for several other key receptor families. nih.gov Specifically, it shows very weak or no significant binding to serotonin (5-HT₁ and 5-HT₂), muscarinic, dopamine, or tryptamine receptors. helsinki.finih.gov This high degree of selectivity underscores the targeted nature of its primary pharmacological actions.
Interactive Table: Receptor Binding Affinity of Medetomidine This table summarizes the binding profile of medetomidine, the racemic mixture containing levomedetomidine. Ki (nM) is the inhibition constant, with lower values indicating higher binding affinity.
Receptor Family | Receptor Subtype | Binding Affinity (Ki) | Selectivity |
---|---|---|---|
Adrenergic | α₂ | 1.08 ± 0.23 nM acs.org | Highly Selective |
Adrenergic | α₁ | 1750 ± 567 nM acs.org | Low Affinity |
Serotonin | 5-HT₁, 5-HT₂ | Negligible helsinki.finih.gov | Not Significant |
Muscarinic | - | Negligible helsinki.finih.gov | Not Significant |
Dopamine | - | Negligible helsinki.finih.gov | Not Significant |
Tryptamine | - | Negligible helsinki.fi | Not Significant |
Studies on Allosteric Modulation Mechanisms
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's affinity or efficacy for the endogenous ligand. longdom.orgnih.gov
Current research has not definitively characterized levomedetomidine as an allosteric modulator. However, some findings suggest complex interactions at the α₂-adrenoceptor. For instance, studies have noted a difference in sodium sensitivity between dexmedetomidine and levomedetomidine, which may imply they bind to different conformational states of the receptor or possess different mechanisms of action. researchgate.net Furthermore, levomedetomidine has been classified as a potential inverse agonist in certain cellular models, meaning it can produce effects opposite to those of an agonist. nih.govresearchgate.net While distinct from allosteric modulation, inverse agonism represents another mechanism through which a ligand can modulate receptor function. The documented ability of levomedetomidine to reduce the sedative effects of dexmedetomidine points to a functional antagonism, which could arise from competitive binding at the primary site or more complex, yet-to-be-defined, allosteric interactions. caymanchem.com
Preclinical Pharmacodynamic Investigations of Levomedetomidine Hydrochloride
Central Nervous System Modulatory Effects in Animal Models
Preclinical research consistently demonstrates that levomedetomidine hydrochloride, when administered alone, does not induce sedation in animal models. caymanchem.com In a study involving dogs, the administration of levomedetomidine did not result in any observable behavioral changes indicative of sedation. avma.org
However, when co-administered with its active enantiomer, dexmedetomidine, levomedetomidine has been shown to reduce the sedative effects. In one key study, dogs receiving a combination of dexmedetomidine and a high dose of levomedetomidine exhibited significantly reduced sedation scores compared to those receiving dexmedetomidine alone. avma.orgresearchgate.net This antagonistic effect suggests a competitive interaction at the receptor level. The degree of sedation is directly related to the plasma concentrations of the active α-2 adrenergic agonist. researchgate.net High doses of levomedetomidine have been observed to decrease the quality of sedation produced by dexmedetomidine. researchgate.net
Table 1: Comparative Sedation Scores in Dogs This table is based on findings where levomedetomidine was administered with dexmedetomidine. Scores are illustrative of the reported antagonistic effects.
Treatment Group | Observed Sedation Level | Key Finding |
---|---|---|
Dexmedetomidine Alone | Deep Sedation | Induces reliable, dose-dependent sedation. core.ac.uk |
Levomedetomidine Alone | No Sedation | No observable behavioral changes or sedation. avma.org |
Dexmedetomidine + Levomedetomidine | Reduced Sedation | Levomedetomidine antagonizes the sedative effects of dexmedetomidine. avma.orgresearchgate.net |
Similar to its effects on sedation, this compound does not appear to possess significant analgesic properties when administered alone in canine models. caymanchem.com Studies utilizing models that quantify analgesia, such as the nociceptive withdrawal reflex (NWR), have shown that levomedetomidine fails to produce an anti-nociceptive effect. nih.gov
When combined with dexmedetomidine, levomedetomidine has been found to diminish the analgesic efficacy of its active counterpart. avma.orgresearchgate.net In dogs, the presence of a high dose of levomedetomidine reduced the analgesic effects associated with dexmedetomidine administration. avma.org This suggests that while levomedetomidine is considered the inactive component of medetomidine, it can interfere with the analgesic actions of dexmedetomidine at high concentrations. researchgate.net
Interestingly, some studies in mice using the acetic acid-induced writhing test suggested that levomedetomidine may possess some inhibitory, or analgesic, properties in this specific nociception model. uliege.be However, in canine studies, no difference in analgesic efficacy was identified between medetomidine (containing both enantiomers) and dexmedetomidine alone, suggesting the clinical impact of levomedetomidine's potential weak effects is minimal in this species. nih.gov
Alpha-2 adrenergic agonists are recognized for their ability to induce muscle relaxation, an effect mediated by the inhibition of interneurons in the spinal cord. nih.gov This is a beneficial property for clinical sedation and anesthesia. core.ac.uknih.gov While dexmedetomidine produces reliable muscle relaxation, preclinical investigations have revealed that levomedetomidine can counteract this effect. helsinki.fi
In a study on dogs, jaw muscle relaxation was significantly less pronounced in animals that received a high dose of levomedetomidine in combination with dexmedetomidine, compared to those that received dexmedetomidine alone. avma.org This finding indicates an antagonistic influence of levomedetomidine on the muscle relaxant properties of dexmedetomidine.
Table 2: Effect of Levomedetomidine on Jaw Muscle Relaxation in Dogs This interactive table summarizes the observed effects on muscle tone when levomedetomidine is co-administered with dexmedetomidine.
Treatment Combination | Jaw Muscle Relaxation Status |
---|---|
Dexmedetomidine + Control (Saline) | Maximal Relaxation |
Dexmedetomidine + Low-Dose Levomedetomidine | Moderate Relaxation |
Dexmedetomidine + High-Dose Levomedetomidine | Significantly Less Relaxation avma.org |
The anxiolytic effects of α2-agonists are a key component of their clinical utility, contributing to smoother sedation. cabidigitallibrary.orgresearchgate.net These effects are primarily mediated by the agonism of supraspinal autoreceptors located in the pons. cabidigitallibrary.orgresearchgate.net Dexmedetomidine is known to have anti-anxiety properties. frontiersin.org
Specific preclinical studies focusing solely on the anxiolytic or anxiogenic potential of levomedetomidine are limited. However, based on its antagonistic effects on sedation, it is inferred that levomedetomidine does not contribute to the anxiolytic profile of medetomidine. cabidigitallibrary.org In some canine studies, vague signs of abnormal behavior, such as fatigue or arousal, were noted after the administration of levomedetomidine, which does not align with an anxiolytic effect. avma.org
Influence on Muscle Relaxation Responses
Neurobiological Mechanisms of Action
The sedative and hypnotic effects of α2-adrenoceptor agonists like dexmedetomidine are primarily mediated through their action on the locus coeruleus (LC), a major noradrenergic nucleus in the brainstem. bohrium.comcore.ac.uk The LC contains a high density of α2A-adrenoceptors, which is the prevalent subtype in the central nervous system. core.ac.uk Activation of these presynaptic autoreceptors inhibits the firing of noradrenergic neurons in the LC, leading to a decrease in norepinephrine release throughout the brain, which in turn produces sedation. helsinki.fitheic2.org
Dexmedetomidine is a potent and full agonist at these α2A-adrenoceptors. core.ac.uk Conversely, levomedetomidine is considered a very weak partial agonist or a competitive antagonist at these sites. Its ability to reduce the sedative effects of dexmedetomidine is attributed to this competitive binding at the α2-adrenoceptors within the locus coeruleus. avma.orgcore.ac.uk By occupying the receptor without inducing a significant intrinsic response, it prevents dexmedetomidine from exerting its full inhibitory effect on the LC neurons. core.ac.uk This interaction at the principal neurobiological site of action explains the observed antagonism of sedation at the behavioral level. bohrium.com
Neurotransmitter System Interactions Beyond Primary Adrenergic Receptors
Beyond its interaction with adrenergic receptors, levomedetomidine's effects on other neurotransmitter systems have been explored. While the primary mechanism of action for its active counterpart, dexmedetomidine, is through alpha-2 adrenoceptors, there is evidence suggesting potential interactions with other receptor systems. For instance, some effects of alpha-2 adrenergic agonists may be mediated by non-adrenergic imidazoline receptors, which could play a role in their hypotensive effects. core.ac.uk Furthermore, interactions between alpha-2 adrenergic and opioid receptors have been observed in the brain and spinal cord, sharing common signal transduction pathways. nih.gov Although levomedetomidine has a much lower affinity for alpha-2 adrenoceptors compared to dexmedetomidine, it has been suggested that it may have some interaction with alpha-1 adrenergic receptors, which could functionally antagonize the hypnotic responses to alpha-2 adrenoceptor agonists. core.ac.uk
Systemic Physiological Modulations in Animal Models
Preclinical studies in various animal models have been instrumental in characterizing the systemic physiological effects of levomedetomidine, particularly on the cardiovascular system.
Cardiovascular System Responses
The cardiovascular effects of levomedetomidine, both alone and in combination with dexmedetomidine, have been investigated in dogs. researchgate.netnih.gov
Administration of a high dose of levomedetomidine has been shown to enhance the bradycardia (a slower than normal heart rate) associated with dexmedetomidine administration in dogs. researchgate.netnih.gov In some cases, this can lead to arrhythmias such as second-degree atrioventricular block. europa.eu
In dogs, high doses of levomedetomidine have been observed to increase blood pressure. researchgate.net The initial hypertensive effect of alpha-2 agonists is due to the stimulation of postsynaptic alpha-2 adrenergic receptors in peripheral vascular smooth muscle, leading to vasoconstriction. researchgate.net
The administration of dexmedetomidine leads to a decrease in cardiac output and an increase in systemic vascular resistance. core.ac.ukresearchgate.net Levomedetomidine, when given at high doses, has been found to enhance the bradycardia caused by dexmedetomidine, which can contribute to a reduction in cardiac output. researchgate.netnih.gov The increase in systemic vascular resistance is a primary contributor to the initial rise in blood pressure observed with alpha-2 agonists. researchgate.net
Table 1: Summary of Cardiovascular Effects of Levomedetomidine in Dogs
Parameter | Effect of High-Dose Levomedetomidine (in the presence of dexmedetomidine) |
Heart Rate | Enhanced bradycardia researchgate.netnih.gov |
Arterial Blood Pressure | Increased researchgate.net |
Cardiac Output | Contributes to reduction via enhanced bradycardia researchgate.netnih.gov |
Systemic Vascular Resistance | Contributes to increase researchgate.net |
Regulation of Arterial Blood Pressure
Respiratory System Modulations
Preclinical studies investigating the direct effects of this compound on the respiratory system are limited, as research has predominantly focused on its racemic mixture, medetomidine, and its active enantiomer, dexmedetomidine. However, studies on medetomidine provide indirect insight. Administration of medetomidine is associated with a reduction in respiratory rate. In rhesus macaques, intravenous medetomidine induced a transient increase in respiratory rate followed by a more sustained and significant decrease.
In studies where levomedetomidine was co-administered with dexmedetomidine in dogs, respiratory rate was monitored. While specific data on the isolated effects of levomedetomidine on respiration is not detailed, the combination did not produce severe respiratory depression. It is generally understood that the respiratory depressant effects of alpha-2 adrenoceptor agonists are a class effect, mediated through central mechanisms. Dexmedetomidine has been shown to dose-dependently reduce the response to hypercapnia.
Thermoregulatory Effects
The influence of levomedetomidine on thermoregulation has been primarily examined in the context of its co-administration with dexmedetomidine or as a component of racemic medetomidine. Alpha-2 adrenoceptor agonists are known to cause a decrease in body temperature. In dogs, the administration of levomedetomidine in conjunction with dexmedetomidine was monitored for changes in rectal temperature. While specific values attributable solely to levomedetomidine were not isolated, the combination did not lead to clinically significant hypothermia. Studies with medetomidine in rhesus macaques have demonstrated a loss of thermoregulatory ability.
Comparative Pharmacodynamics with Related Alpha-2 Adrenoceptor Agonists
Comparison with Dexmedetomidine
Levomedetomidine is the inactive (S)-enantiomer of medetomidine, while dexmedetomidine is the pharmacologically active (R)-enantiomer. Preclinical research consistently demonstrates that levomedetomidine itself does not produce significant sedative or analgesic effects, even at high doses. In contrast, dexmedetomidine is a potent and selective alpha-2 adrenoceptor agonist responsible for the sedative, analgesic, and sympatholytic effects of medetomidine.
In a study involving dogs, administration of levomedetomidine alone did not result in any observable behavioral changes or analgesia. However, when a high dose of levomedetomidine was administered with dexmedetomidine, it reduced the sedative and analgesic effects of dexmedetomidine. This suggests a competitive interaction at the receptor level. Furthermore, the co-administration of a high dose of levomedetomidine with dexmedetomidine enhanced bradycardia.
The pharmacokinetics also differ, with levomedetomidine having a more rapid clearance in dogs compared to dexmedetomidine. These findings underscore the stereoselectivity of the alpha-2 adrenoceptor, with dexmedetomidine being the active component and levomedetomidine being largely inactive, and at high doses, potentially antagonistic to the effects of dexmedetomidine.
Comparison with Racemic Medetomidine
Medetomidine is a racemic mixture containing equal parts of dexmedetomidine and levomedetomidine. The pharmacological effects of medetomidine, including sedation, analgesia, and cardiovascular changes, are primarily attributed to its dexmedetomidine component. Levomedetomidine is considered the clinically inactive enantiomer.
Studies comparing equipotent doses of dexmedetomidine and medetomidine (i.e., half the dose of dexmedetomidine compared to medetomidine) have generally found comparable levels of sedation and analgesia, particularly with intravenous administration. However, some studies have noted subtle differences. For instance, after intramuscular administration in dogs, medetomidine showed a faster onset and greater magnitude of effect compared to dexmedetomidine.
The presence of levomedetomidine in the racemic mixture may contribute to some differences in effect. As mentioned, high doses of levomedetomidine can antagonize the sedative effects of dexmedetomidine and enhance bradycardia. This suggests that using dexmedetomidine alone might offer a more predictable and potentially safer cardiovascular profile compared to racemic medetomidine.
Table 1: Comparative Effects of Dexmedetomidine and Medetomidine in Dogs
Feature | Dexmedetomidine | Medetomidine | Reference |
---|---|---|---|
Composition | Pure active (R)-enantiomer | Racemic mixture of dexmedetomidine and levomedetomidine | |
Sedation (IV) | Comparable to equipotent medetomidine | Comparable to equipotent dexmedetomidine | |
Sedation (IM) | Slower onset, less magnitude initially | Faster onset, greater magnitude initially | |
Analgesia | Comparable to equipotent medetomidine | Comparable to equipotent dexmedetomidine |
| Cardiovascular Effects | Bradycardia, initial hypertension | Bradycardia, initial hypertension | |
Comparison with Other Alpha-2 Agonists (e.g., Xylazine, Clonidine, Detomidine)
Levomedetomidine is considered inactive, so comparisons are more relevant for its active counterpart, dexmedetomidine, and the racemate, medetomidine. Dexmedetomidine and medetomidine exhibit a significantly higher selectivity for alpha-2 adrenoceptors compared to older alpha-2 agonists like xylazine, clonidine, and detomidine. This higher selectivity is thought to contribute to more profound sedation and analgesia with fewer side effects related to alpha-1 adrenoceptor activity.
Xylazine: Medetomidine is more potent and has a higher alpha-2/alpha-1 selectivity ratio (1620:1) than xylazine (160:1). This results in more reliable sedation and analgesia with medetomidine.
Clonidine: Dexmedetomidine is considered a full agonist at the alpha-2 adrenoceptor, whereas clonidine is a partial agonist. The alpha-2/alpha-1 selectivity of dexmedetomidine is several times higher than that of clonidine.
Detomidine: Detomidine is another potent alpha-2 agonist used in veterinary medicine. Like other compounds in this class, it produces sedation and analgesia. The
Q & A
Q. How should levomedetomidine hydrochloride stock solutions be prepared to ensure stability and minimize solvent interference in biological assays?
this compound is typically dissolved in organic solvents like ethanol (10 mg/mL), DMSO, or DMF (20 mg/mL) under inert gas purging to prevent degradation. For aqueous applications, dilute the stock into buffers (e.g., PBS, pH 7.2) to a final solubility of ~1 mg/mL. Organic solvent residues must be <1% to avoid confounding physiological effects. Aqueous solutions should be freshly prepared and used within 24 hours due to instability .
Q. What are the critical storage conditions for maintaining this compound integrity in long-term studies?
Store the compound as a solid at –20°C in airtight, light-protected containers. Stability data indicate integrity for ≥4 years under these conditions. Avoid repeated freeze-thaw cycles of prepared solutions, as this may accelerate degradation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Use gloves resistant to organic solvents (e.g., nitrile or neoprene), lab coats, and eye protection. Conduct work in fume hoods to minimize inhalation risks. Follow institutional SOPs for spill management and waste disposal. Training on emergency procedures (e.g., skin/eye contact protocols) is mandatory before handling .
Advanced Research Questions
Q. How do the pharmacological effects of levomedetomidine (R-isomer) compare to dexmedetomidine (S-isomer) in preclinical models, and how should isomer-specific studies be designed?
Levomedetomidine exhibits distinct α2-adrenoceptor binding kinetics and reduced sedative potency compared to dexmedetomidine. To isolate isomer-specific effects, use enantiomerically pure standards (≥98% HPLC purity) and control for solvent/vehicle interactions. Employ blinded, randomized trials in animal models (e.g., canine cardiovascular studies) with dose-response curves (0.01–0.1 mg/kg) to assess hemodynamic and analgesic endpoints .
Q. What analytical methods are recommended for quantifying this compound impurities in synthetic batches?
Use reversed-phase HPLC with a C18 column, UV detection at 220 nm, and a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 30:70 v/v). Validate the method per ICH guidelines, including specificity, linearity (1–50 µg/mL), and precision (<2% RSD). Key impurities (e.g., medetomidine derivatives) should be resolved with a resolution factor >1.5 .
Q. How can researchers resolve contradictions in reported solubility data for this compound across different buffers?
Discrepancies arise from pH variations and solvent purity. Systematically test solubility in buffered solutions (pH 2.0–8.0) using lyophilized compound. Use dynamic light scattering to detect aggregates in aqueous preparations. Report buffer composition, temperature, and equilibration time to enable cross-study comparisons .
Q. What experimental controls are critical when investigating levomedetomidine’s neuroprotective mechanisms in vitro?
Include α2-adrenoceptor antagonists (e.g., atipamezole) to confirm receptor-mediated effects. Control for solvent cytotoxicity by matching DMSO/ethanol concentrations in vehicle groups. Use sham-treated cultures and positive controls (e.g., dexmedetomidine) to validate assay sensitivity .
Q. How should researchers address batch-to-batch variability in this compound for reproducible pharmacokinetic studies?
Source USP-certified reference standards (e.g., CAS 190000-46-5) with CoA documentation. Pre-screen batches via HPLC for purity (>98%) and isotopic labeling (if applicable). Standardize dosing solutions using gravimetric preparation and confirm concentrations via LC-MS/MS .
Methodological and Contradiction Analysis
Q. What strategies mitigate the risk of organic solvent interference in this compound bioactivity assays?
Use solvent-free aqueous solutions by direct dissolution in isotonic saline (1 mg/mL). Alternatively, employ solid-phase extraction to remove residual solvents post-dilution. Validate solvent-free preparations via mass spectrometry to confirm compound integrity .
Q. How can conflicting results in levomedetomidine’s cardiovascular effects across species be reconciled?
Species-specific α2-adrenoceptor expression (e.g., higher density in rodents vs. canines) accounts for variability. Use telemetry in conscious animals to avoid anesthesia confounders. Meta-analyze data across studies with standardized endpoints (e.g., mean arterial pressure, heart rate variability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.